Anti-Inflammatory Agents, Steroidal; Antiemetics; Antineoplastic Agents, Hormonal; Glucocorticoids, Synthetic; Glucocorticoids, Topical
Nasal corticosteroids are used in some patients for prophylaxis of seasonal rhinitis. This form of therapy is generally reserved for patients who have consistently demonstrated a need for nasal corticosteroids to control seasonal rhinitis syndromes. Antihistamines and decongestants are considered primary therapies for this disorder. Dexamethasone nasal aerosol is less frequently used because its use results in a significantly higher incidence of systemic adverse effects with no additional benefit over other nasal corticosteroids. /NOT included in US product labeling/
Ophthalmic corticosteroids are indicated in the treatment of corticosteroid-responsive allergic and inflammatory conditions of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe. /Corticosteroids (Ophthalmic); Included in US product labeling/
Otic corticosteroids are indicated in the treatment of corticosteroid-responsive inflammatory disorders of the external auditory meatus such as: allergic otitis externa; infective otitis (treatment adjunct); (chronic eczematoid otitis externa or seborrheic otitis externa /NOT included in US product labeling/). Dexamethasone /is/ used in the treatment of these and other corticosteroid-responsive disorders of the external auditory meatus. /Included in US product labeling/
Dexamethasone is used principally as an anti-inflammatory or immunosuppressant agent. Because it has only minimal mineralocorticoid properties, the drug is inadequate alone for the management of adrenocortical insufficiency. If dexamethasone is used in the treatment of this condition, concomitant therapy with a mineralocorticoid is also required.
There is some evidence that short-term adjunctive therapy with IV dexamethasone may decrease the incidence of audiologic and/or neurologic sequelae in infants and children with Haemophilus influenzae meningitis and possibly may provide some benefit in patients with Streptococcus pneumoniae meningitis. The American Academy of Pediatrics (AAP) and other clinicians suggest that use of adjunctive dexamethasone therapy may be considered during the initial 2-4 days of anti-infective therapy in infants and children 6-8 weeks of age or older with known or suspected bacterial meningitis, especially in those with suspected or proven H. influenzae infection. If used, dexamethasone should be initiated before or concurrently with the first dose of anti-infective.
Dexamethasone regimens are used extensively for the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy.
Adrenal corticosteroids were first reported in 1979 to have antiemetic effects during cancer chemotherapy. Since then considerable numbers of trials have been conducted to evaluate their activity alone and in combination with other agents. The majority of the research has centered on dexamethasone, although other corticosteroids have been studied. Dexamethasone as a single agent is superior to placebo and appears to be more effective than standard doses of prochlorperazine when administered with highly emetic agents. Dexamethasone is comparable to metoclopramide against moderately emetogenic agents and low dose cisplatin, but less effective than metoclopramide against highly emetic agents or high dose cisplatin. Dexamethasone improves the activity of prochlorperazine and metoclopramide and may reduce some of the side effects associated with the latter.
Expl ther: Early administration of high doses of dexamethasone may reduce the risk of chronic lung disease in premature infants but can cause complications. Whether moderate doses would be as effective but safer is not known. METHODS: We randomly assigned 220 infants with a birth weight of 501 to 1000 g who were treated with mechanical ventilation within 12 hours after birth to receive dexamethasone or placebo with either routine ventilatory support or permissive hypercapnia. The dexamethasone was administered within 24 hours after birth at a dose of 0.15 mg per kilogram of body weight per day for three days, followed by a tapering of the dose over a period of seven days. The primary outcome was death or chronic lung disease at 36 weeks' postmenstrual age. The relative risk of death or chronic lung disease in the dexamethasone-treated infants, as compared with those who received placebo, was 0.9 (95 percent confidence interval, 0.8 to 1.1). Since the effect of dexamethasone treatment did not vary according to the ventilatory approach, the two dexamethasone groups and the two placebo groups were combined. The infants in the dexamethasone group were less likely than those in the placebo group to be receiving oxygen supplementation 28 days after birth (P=0.004) or open-label dexamethasone (P=0.01), were more likely to have hypertension (P<0.001), and were more likely to be receiving insulin treatment for hyperglycemia (P=0.02). During the first 14 days, spontaneous gastrointestinal perforation occurred in a larger proportion of infants in the dexamethasone group (13 percent, vs. 4 percent in the placebo group; P=0.02). The dexamethasone-treated infants had a lower weight (P=0.02) and a smaller head circumference (P=0.04) at 36 weeks' postmenstrual age. In preterm infants, early administration of dexamethasone at a moderate dose has no effect on death or chronic lung disease and is associated with gastrointestinal perforation and decreased growth.
Expl ther: Intermittent courses of dexamethasone were administered to 112 consecutive, previously untreated patients with multiple myeloma. Using criteria based on a 75% or greater reduction of calculated tumor mass, the overall response rate was 43%. Among comparable patients, response rate were approximately 15% less than those observed previously with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone and similar to those with melphalan-prednisone. The projected survival times with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone or dexamethasone were similar. Results indicated that dexamethasone accounted for most of the plasma cell reduction achieved with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone. Serious complications occurred in 27% of patients treated with vincristine-doxorubicin by continuous infusion with intermittent dexamethasone, but in only 4% of those who received dexamethasone. In view of the similar outcome with fewer serious complications, dexamethasone provided a simple, effective, and safe primary treatment for a large fraction of patients with multiple myeloma. Patients who appear most likely to benefit include those with hypercalcemia or pancytopenia or who require simultaneous radiotherapy for a pathologic fracture.
Acute mountain sickness and high altitude pulmonary and cerebral edema, continue to cause significant morbidity and occasional deaths in the mountains. Descent to lower altitude is still considered the treatment of choice and portable hyperbaric chambers are becoming more readily available. Acetazolamide is currently the drug of choice for prevention of acute mountain sickness when it is started 12 to 24 hr before ascent. Lower dosages offer adequate protection with fewer side effects. Dexamethasone is effective for treatment of acute mountain sickness, including early high altitude cerebral edema. Side effects limit its use for prophylaxis, but dexamethasone offers an alternative to acetazolamide for those with sulfa intolerance or a need for rapid protection.
MEDICATION (VET): Glucocorticoids are usually contraindicated in animals with meningitis or meningoencephalitis with an infectious etiology; however, a high-dose, short-term course of dexamethasone ... may control life-threatening complications such as acute cerebral edema and impending brain herniation.
MEDICATION (VET): Dexamethasone has been useful in dogs, cats, and horses /in the treatment of acute urticaria/.
MEDICATION (VET): For control of CNS inflammation in dogs and cats unassociated with a virus or other agent, ... dexamethasone ... may be given PO, sid.
MEDICATION (VET): For emergency treatment of dyspneic cats, a shock dose of an IV glucocorticoid (prednisone sodium succinate, ... or dexamethasone sodium phosphate, ... ) should be used. Prednisone has a low oral bioavailability in horses. After administration of prednisone, only negligible plasma concentrations of prednisone or prednisolone are measured. While prednisolone can be administered to horses, the small tablet sizes available make it inconvenient, so equine formulations of oral dexamethasone are recommended. The injectable formulation of dexamethasone can be given IV to horses with acute bronchoconstriction and dyspnea.
MEDICATION (VET): Treatment of abdominal neoplasia or inflammatory bowel disease is generally unrewarding and seldom undertaken. However, improvement of clinical signs and laboratory parameters with high-dose dexamethasone treatment has been reported in 3 horses with clinical signs of alimentary tract lymphoma of T-cell origin. In 2 horses, the high-dose dexamethasone was followed by a lower dosage once clinical improvement occurred. Favorable responses persisted for >9 mo. The third horse had to be maintained on the higher dose of dexamethasone throughout treatment, as signs recurred whenever the dose was lowered. Clinical signs recurred despite high doses of dexamethasone, and after 2 mo of treatment the horse was euthanized. ...
Indicated as adjunctive therapy during an acute episode or exacerbation /of rheumatic disorders/. Local injections are preferred when only a few joints or areas are involved: ankylosing spondylitis, acute gouty arthritis, psoriatic arthritis, rheumatoid arthritis (including juvenile arthritis), post-traumatic osteoarthritis, synovitis of osteoarthritis, (Reiter's disease and rheumatic fever /NOT included in US product labeling)/. /Included in US product labeling/
Indicated in the treatment (and prophylaxis /NOT included in US product labeling/) of respiratory disorders. Prophylactic uses include administration prior to or during extracorporeal circulation in heart surgery if the patient has a pre-existing pulmonary disorder, and administration prior to, during, and following oral, facial, or neck surgery to prevent edema that may threaten the airway: bronchial asthma, berylliosis, croup, loeffler's syndrome (eosinophilic pneumonitis or hypereosinophilic syndrome), aspiration pneumonitis, symptomatic sarcoidosis, disseminated or fulminating pulmonary tuberculosis, and (chronic obstructive pulmonary disease (not controlled with theophylline and beta-adrenergic agonists), adult respiratory distress syndrome, neonatal respiratory distress syndrome, and airway-obstructing hemangioma in infants /NOT included in US product labeling/). /Included in US product labeling/
... Dexamethasone /is/ in the treatment of trichinosis with neurological or myocardial involvement. /Included in US product labeling/
... Dexamethasone /is/ indicated concurrently with other immunosuppressants such as azathioprine or cyclosporine to reduce the risk of rejection of transplanted organs. /NOT included in US product labeling/
Indicated for treatment of oral lesions unresponsive to topical therapy. The presence of an oral herpetic lesion must be ruled out prior to initiation of ... /dexamethasone/ therapy: desquamative gingivitis, recurrent aphthous stomatitis. /NOT included in US product labeling/
Indicated in the treament of severe acute or chronic allergic and inflammatory ophthalmic conditions: chorioretinitis, diffuse posterior choroiditis, allergic conjunctivitis (not controlled topically), herpes zoster ophthalmicus, anterior segment inflammation, iridocyclitis, iritis, keratitis (not associated with herpes simplex or fungal infection), optic neuritis, sympathetic ophthalmia, corneal marginal allergic ulcers, diffuse posterior uveitis and (retrobulbar neuritis /NOT included in US product labeling). /Incuded in US product labeling/
/Indicated for the treatment of / neurotrauma: Cerebral edema, especially when associated with primary or metastatic brain tumor, craniotomy, or head injury ((prophylaxis /NOT included in US product labeling)/ and treatment), (cerebral ischemia and pseudotumor cerebri /NOT included in US product labeling/). /Included in US product labeling/
... Dexamethasone /is/ indicated to induce diuresis or remission of proteinuria in idiopathic nephrotic syndrome (without uremia), and to improve renal function in patients with lupus erythematosus. In idiopathic nephrotic syndrome, long-term therapy may be required to prevent frequent relapses. /Included in US product labeling/
Indicated during an acute episode or exacerbation (of nonrheumatic inflammatory disorders). Local injections are preferred when only a few joints or areas are involved: acute or subacute bursitis, epicondylitis, acute nonspecific tenosynovitis and (fibrositis and myositis /NOT included in US product labeling/).. /Included in US product labeling/
/Indicated for the treatment of/ hematologic disorders: acquired hemolytic anemia (autoimmune), congenital hypoplastic anemia (erythroid), red blood cell anemia (erythroblastopenia), secondary thrombocytopenia in adults, and idiopathic thrombocytopenic purpura in adults and (hemolysis /NOT included in US product labeling/). /Included in US product labeling/
/Indicated for the treatment of/ gastrointestinal disorders: ulcerative colitis, Crohn's disease (regional enteritis) when systemic therapy is required during a critical period of the disease. Long-term use is not recommended. /Included in US product labeling/
/Indicated for the treatment of/ dermatologic disorders: alopecia areata, atopic dermatitis, contact dermatitis, exfoliative dermatitis, bullous dermatitis herpetiformis, severe seborrheic dermatitis, severe erythema multiforme (Stevens-Johnson syndrome), granuloma annulare, keloids, lichen planus, lichen simplex chronicus (neurodermatitis), discoid lupus erythematosus, mycosis fungoides, necrobiosis lipoidica diabeticorum, psoriatic plaques, pemphigus, severe psoriasis, (severe eczema, localized cutaneous sarcoid, and pemphigoid. /NOT included in US product labeling/) /Included in US product labeling/
Indicated during an acute exacerbation or as maintenance therapy (for collagen disorders): acute rheumatic carditis, systemic lupus erythematosus, systemic lupus erythematosus, (relapsing polychondritis, mixed connective tissue disease, polyarteritis nodosa, relapsing polychondritis and vasulitis /NOT included in US product labeling/). /Included in US product labeling/
Dexamethasone is indicated to diagnose endogenous depression and to evaluate the efficacy of treatment. Dexamethasone reduces plasma cortisol to a greater extent in control subjects than in hospitalized patients with diagnosed depression; values return toward those of control subjects as the patient responds to therapy. However, the dexamethasone suppression test is less sensitive in patients with mild to moderate depression. Also, many medications, medical problems, and other psychiatric disorders have been reported to interfere with the test results. The Health and Public Policy Committee of the American College of Physicians recommends that the dexamethasone suppression test not be used as a screening test for depression. /NOT included in US product labeling/
Indicated for the treatment of severe or incapacitating allergic disorders intractable to adequate trials of conventional treatment: drug-induced allergic reactions, anaphylactic or anaphylactoid reactions, acute noninfectious laryngeal edema, severe perennial or seasonal allergic rhinitis, serum sickness and urticarial transfusion reactions. /Included in US product labeling/
VET: Chronic active hepatitis describes any progressive inflammatory process within the liver. It is a histopathologic diagnosis in which there is evidence of sustained, aggressive, chronic liver disease. The histologic diagnosis is often cholangiohepatitis because the inflammatory response is mainly in the periportal areas. ... Corticosteroid therapy has been used successfully in horses with a lymphocytic-plasmacytic infiltrate on liver biopsy. Different therapeutic regimens using prednisolone and dexamethasone have been recommended.
EXPL: Gerbils were randomly assigned to three experimental groups. Animals in group 1 received intrathecal saline injections. Animals in groups 2 and 3 received intrathecal injections of Streptococcus pneumoniae to induce meningitis. Group 2 was treated for 7 days with intraperitoneal penicillin injections (48,000 units). Animals from group 3 received intraperitoneal dexamethasone (0.5 mg/kg) injections for 4 days in addition to 7 days of intraperitoneal penicillin. Three months after the meningitis was induced, the animals' cochlear functions were determined using auditory brainstem responses (ABRs). After measuring cochlear function, the animals were sacrificed for cochlear histopathology. Spiral ganglion cell densities at Rosenthal's canal were determined. ABR thresholds were significantly elevated in animals from group 2 when compared with the animals in groups 1 and 3 (P < .05). ABR thresholds for animals from group 3 and group 1 were similar (P > .05). Damage of cochlear structures was detected in animals from group 2. The degree of the damage varied: one animal in group 2 had no identifiable hair cells and pillar cells and showed damage of the tectorial membrane. Spiral ganglion density in the basal turn was significantly less in animals from group 2 when compared with controls (P < .05). Although spiral ganglion cell density was less in the dexamethasone-treated group (group 3) when compared with group 1 (control group), but greater than observed in animals treated with antibiotics only (group 2), the differences were statistically not significant (P > .5). Nuclear diameters of the spiral ganglion cells decreased on average from 7.24 +/- 0.48 um (group 1) to 6.28 +/- 0.76 microm (group 3, animals that received dexamethasone) to 5.57 +/- 0.82 microm (group 2, animals that received antibiotics only). Differences were significant (P < .05). Differences in stria vascularis thickness were not significant among the animals. Dexamethasone has a protective effect on the cochlea when given together with antibiotics in the treatment of pneumococcal meningitis.
Nasal corticosteroids are indicated in the treatment of allergic or inflammatory nasal conditions and nasal polyps. /Corticosteroids (nasal); Included in US product labeling/
Dexamethasone /is/ used to prevent recurrence of nasal polyps following their surgical removal and sufficient mucosal healing. /NOT included in US product labeling/
Topical corticosteroids of low to medium potency are indicated in the treatment of corticosteroid-responsive dermatologic disorders /mild to moderate atopic dermatitis; contact dermatitis; mild nummular dermatitis; seborrheic dermatitis (facial and intertriginous areas); other mild to moderate forms of dermatitis; other mild to moderate inflammatory dermatoses; intertrigo; lichen planus (facial and intertriginous areas); discoid lupus erythematosus (facial and intertriginous areas); polymorphous light eruption; anogenital pruritus; pruritus senilis; psoriasis (facial and intertriginous areas); xerosis (inflammatory phase/. Occlusive dressings also may be required for chronic or severe cases of lichen simplex chronicus, psoriasis, eczema, atopic dermatitis, or chronic hand eczema. The more potent topical corticosteroids and/or occlusive dressings may be required for conditions such as discoid lupus erythematosus, lichen planus, granuloma annulare, psoriatic plaques, and psoriasis affecting the palms, soles, elbows, or knees. /Corticosteroids (topical); Included in US product labeling/
Dexamethasone ... /is/ indicated to relieve fever and inflammation /from pericarditis/. /NOT included in US product labeling/
Dexamethasone ... /is/ indicated to prevent neurosurgery-associated cerebral edema and to treat edema caused by glioblastomas or metastatic brain tumors. ... /Included in US product labeling/
/Indicated for the treatment of/ endocrine disorders: acute adrenocortical insufficiency and chronic primary adrenocortical insufficiency (Addison's disease), secondary adrenocortical insufficiency, congenital adrenal hyperplasia, Cushing's syndrome (diagnosis), hypercalcemia associated with neoplasms, and nonsuppurative thyroiditis. /Included in US product labeling/
Dexamethasone ... /is/ indicated in the treatment of shock caused by adrenocortical insufficiency (Addisonian shock). /Included in US product labeling/
Dexamethasone ... /is/ indicated to prevent nausea and vomiting induced by antineoplastic agents. The medication is administered prior to and following each course of chemotherapy. However, the advisability of administering a potent glucocorticosteroid to a cancer patient, unless indicated for palliation of the disease, has been questioned. Although an increased incidence of infection has not been reported in patients receiving such therapy, the possibility must be considered. /NOT included in US product labeling/
MEDICATION (VET): Glucocorticoids have profound effects on nearly all cell types and organ systems, particularly immunologic and inflammatory activity. They may be used in either an anti-inflammatory or immunosuppressive capacity, depending on the dosage selected. Glucocorticoids are used for hypersensitivity dermatoses, contact dermatitis, immune-mediated diseases (eg, pemphigus, pemphigoid, lupus erythematosus), and neoplasia (eg, mast cell tumor, lymphoma). ... They may be administered PO, IV, IM, or SC. /Glucocorticoids/